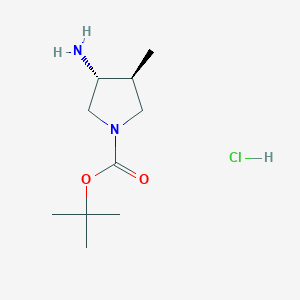
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 4-methyl-2-pyrrolidone, with an amine source under acidic or basic conditions.
Introduction of the Boc Protecting Group: The amino group on the pyrrolidine ring is then protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Reductive Amination: The compound can undergo reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used under mild conditions.
Reductive Amination: Reagents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted pyrrolidine derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Reductive Amination: The major products are secondary or tertiary amines.
Applications De Recherche Scientifique
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or receptors. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trans-1-Boc-3-amino-4-ethylpyrrolidine hydrochloride
- Trans-1-Boc-3-amino-4-phenylpyrrolidine hydrochloride
- Trans-1-Boc-3-amino-4-isopropylpyrrolidine hydrochloride
Uniqueness
Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the pyrrolidine ring enhances its steric and electronic characteristics, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C10H21ClN2O2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1 |
Clé InChI |
IXBLNFDWECFVSM-WSZWBAFRSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl |
SMILES canonique |
CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


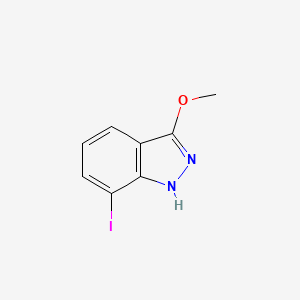
![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)
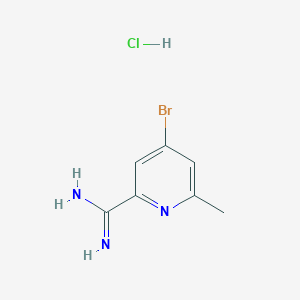
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
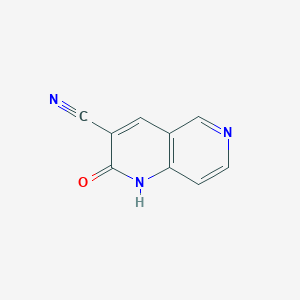
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
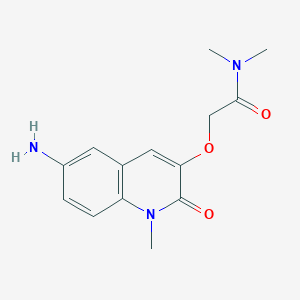
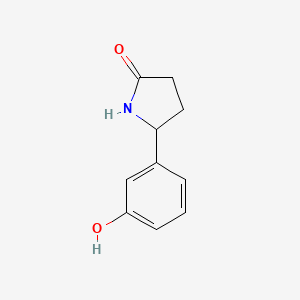
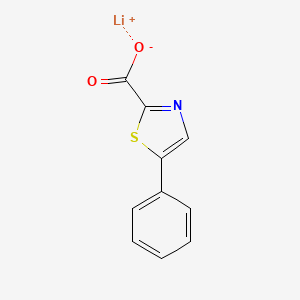


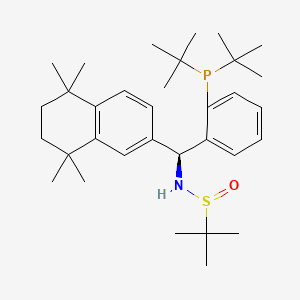

![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
